1-Chloroanthraquinone
Overview
Description
1-Chloroanthraquinone is an organic compound with the molecular formula C₁₄H₇ClO₂. It is a derivative of anthraquinone, where one hydrogen atom is replaced by a chlorine atom at the first position. This compound is known for its applications in the dye industry and as an intermediate in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloroanthraquinone can be synthesized through several methods:
Direct Chlorination: This method involves the direct chlorination of anthraquinone using chlorine gas. The reaction is typically carried out in a reaction tower with a built-in distributor at temperatures between 150 to 170 degrees Celsius.
Chlorination with Chlorinating Reagents: Another method involves the use of chlorinating reagents such as benzene phosphorus dichloride and phenyl phosphonyl chloride.
Industrial Production Methods: Industrial production of this compound often employs the direct chlorination method due to its efficiency and high yield. The process involves large-scale reaction towers and precise control of reaction conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
1-Chloroanthraquinone undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions, such as the reaction with methoxide ion to form 1-methoxyanthraquinone.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Schmidt Reaction: This reaction involves the use of sodium azide and sulfuric acid to form lactams.
Common Reagents and Conditions:
Methoxide Ion: Used in substitution reactions to form methoxy derivatives.
Sodium Azide and Sulfuric Acid: Used in the Schmidt reaction to form lactams.
Major Products:
1-Methoxyanthraquinone: Formed from nucleophilic substitution with methoxide ion.
Dibenzoazepin-4,7-diones: Formed from the Schmidt reaction.
Scientific Research Applications
1-Chloroanthraquinone has several applications in scientific research:
Dye Industry: It is used as an intermediate in the synthesis of various dyes, including vat dyes and disperse dyes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is studied for its potential use in thin films for optical storage applications.
Mechanism of Action
1-Chloroanthraquinone can be compared with other chloroanthraquinone derivatives such as:
- 1,5-Dichloroanthraquinone
- 1,8-Dichloroanthraquinone
Uniqueness:
- Position of Chlorine: The position of the chlorine atom in this compound (at the first position) distinguishes it from other derivatives, affecting its reactivity and applications .
- Reactivity: The unique position of the chlorine atom influences the compound’s reactivity in substitution and other organic reactions .
Comparison with Similar Compounds
- 1,5-Dichloroanthraquinone: Contains two chlorine atoms at the first and fifth positions.
- 1,8-Dichloroanthraquinone: Contains two chlorine atoms at the first and eighth positions .
Properties
IUPAC Name |
1-chloroanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCJQSFSGAZAPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052571 | |
Record name | 1-Chloroanthraquinone | |
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Molecular Weight |
242.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] Yellow powder; [MSDSonline] | |
Record name | 1-Chloroanthraquinone | |
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Boiling Point |
Sublimes | |
Record name | 1-CHLOROANTHRAQUINONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2565 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; SLIGHTLY SOL IN HOT ALCOHOL; SOL IN NITROBENZENE & HOT AMYL ALCOHOL, Sol in ethanol, benzene, acetic acid, Soluble in oxygenated solvents | |
Record name | 1-CHLOROANTHRAQUINONE | |
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Vapor Pressure |
0.00000087 [mmHg] | |
Record name | 1-Chloroanthraquinone | |
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Color/Form |
YELLOW NEEDLES FROM TOLUENE OR ALCOHOL | |
CAS No. |
82-44-0, 26264-07-3 | |
Record name | 1-Chloroanthraquinone | |
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Record name | 1-Chloroanthraquinone | |
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Record name | 9,10-Anthracenedione, chloro- | |
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Record name | 1-CHLOROANTHRAQUINONE | |
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Record name | 1-CHLOROANTHRAQUINONE | |
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Record name | 9,10-Anthracenedione, 1-chloro- | |
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Record name | 1-Chloroanthraquinone | |
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Record name | 1-chloroanthraquinone | |
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Record name | 1-CHLOROANTHRAQUINONE | |
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Record name | 1-CHLOROANTHRAQUINONE | |
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Melting Point |
162 °C | |
Record name | 1-CHLOROANTHRAQUINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2565 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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